molecular formula C11H9NOS B1411995 5-(5-Methylthiophen-2-yl)pyridine-3-carbaldehyde CAS No. 1603039-78-6

5-(5-Methylthiophen-2-yl)pyridine-3-carbaldehyde

Cat. No.: B1411995
CAS No.: 1603039-78-6
M. Wt: 203.26 g/mol
InChI Key: KXAPKHYINPGKFN-UHFFFAOYSA-N
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Description

5-(5-Methylthiophen-2-yl)pyridine-3-carbaldehyde is a heterocyclic compound that features both a thiophene and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-Methylthiophen-2-yl)pyridine-3-carbaldehyde typically involves the formation of the thiophene and pyridine rings followed by their subsequent functionalization. One common method involves the condensation of 5-methylthiophene-2-carbaldehyde with a suitable pyridine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, yield, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Properties

IUPAC Name

5-(5-methylthiophen-2-yl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS/c1-8-2-3-11(14-8)10-4-9(7-13)5-12-6-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXAPKHYINPGKFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=CN=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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